molecular formula C12H13NO4 B177212 1-benzylazetidine-3,3-dicarboxylic Acid CAS No. 106014-87-3

1-benzylazetidine-3,3-dicarboxylic Acid

Cat. No.: B177212
CAS No.: 106014-87-3
M. Wt: 235.24 g/mol
InChI Key: CWDWGQLVRSTJCN-UHFFFAOYSA-N
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Description

1-Benzylazetidine-3,3-dicarboxylic acid is a four-membered azetidine ring derivative with a benzyl substituent at position 1 and two carboxylic acid groups at position 3. The strained azetidine ring may enhance reactivity, while the dual carboxylic acid groups enable coordination chemistry and hydrogen bonding, making it relevant for pharmaceutical or materials science applications .

Preparation Methods

Synthetic Routes to 1-Benzylazetidine-3,3-Dicarboxylic Acid

Cyclization of Aminoalcohol Precursors

The foundational step in synthesizing 1-benzylazetidine derivatives involves the cyclization of aminoalcohol intermediates. As described in US4639334A, 1-benzylazetidine-3-ol derivatives are prepared by heating a solution of an aminoalcohol in triethylamine at 50–150°C, often under reflux . The aminoalcohol precursor, typically synthesized via the reaction of an epoxy halide (e.g., epichlorohydrin) with benzylamine in cyclohexane, undergoes intramolecular cyclization to form the azetidine ring .

Key Reaction Conditions:

  • Solvent: Triethylamine (critical for suppressing polymer byproducts and trapping hydrogen halides) .

  • Catalyst: Tetrabutylammonium iodide (0.1–1.6 mol%) accelerates the reaction via phase-transfer catalysis .

  • Yield: Up to 80% for 1-benzylazetidine-3-carboxylic acid intermediates .

This method is notable for its specificity: replacing triethylamine with tributylamine, pyridine, or lutidine resulted in negligible yields, underscoring triethylamine’s unique role in promoting cyclization .

Oxidation of 3,3-Bis(hydroxymethyl)azetidine Intermediates

Azetidine-3-carboxylic acid derivatives are accessible through the nitric acid oxidation of 3,3-bis(hydroxymethyl)azetidine compounds. As detailed in EP0165636A1 and US4665197, treating 3,3-bis(hydroxymethyl)-1-benzylazetidine with concentrated nitric acid at 35°C to reflux temperatures oxidizes the hydroxymethyl groups to carboxylic acids .

Representative Procedure:

  • Oxidation: 3,3-Bis(hydroxymethyl)-1-benzylazetidine is stirred with 55% aqueous nitric acid at 50°C for 18 hours, yielding 1-nitrosoazetidine-3,3-dicarboxylic acid .

  • Acid Treatment: The intermediate is heated under acidic conditions (>80°C) to hydrolyze the nitroso group and isolate the azetidine-3,3-dicarboxylic acid as a hydrohalide salt .

  • Neutralization: The salt is treated with a base (e.g., sodium carbonate) to obtain the free dicarboxylic acid .

Optimization Insights:

  • Temperature Control: Prolonged heating above 100°C risks decarboxylation, necessitating precise thermal management .

  • Byproduct Mitigation: Filtration of precipitated benzoic acid (from benzylamine oxidation) improves purity .

Ester Hydrolysis of Diethyl 1-Benzylazetidine-3,3-Dicarboxylate

Diethyl 1-benzylazetidine-3,3-dicarboxylate (CAS 642411-11-8) serves as a protected precursor for the target compound . Hydrolysis of the ester groups under acidic or basic conditions yields the dicarboxylic acid:

Procedure:

  • Acidic Hydrolysis: Refluxing the ester in aqueous HCl (6M) for 12 hours cleaves both ethyl ester groups .

  • Basic Hydrolysis: Treatment with NaOH in ethanol/water followed by acidification achieves similar results .

Advantages:

  • High purity (97% for the ester precursor) ensures minimal side reactions during hydrolysis .

  • The ester intermediate is commercially available, streamlining large-scale synthesis .

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Complexity
Aminoalcohol CyclizationEpoxy halide + benzylamineCyclization, oxidation60–80%Moderate
Nitric Acid OxidationBis(hydroxymethyl)azetidineOxidation, acid treatment50–70%High
Ester HydrolysisDiethyl azetidine dicarboxylateAcid/base hydrolysis85–90%Low

Trade-offs:

  • The cyclization route offers modularity for analog synthesis but requires stringent solvent control .

  • Nitric acid oxidation is scalable but involves hazardous reagents and byproducts .

  • Ester hydrolysis is efficient but depends on precursor availability .

Mechanistic Insights and Byproduct Formation

Cyclization Mechanism

The cyclization of aminoalcohols proceeds via an SN2 mechanism, where triethylamine deprotonates the hydroxyl group, enabling nucleophilic attack by the amine on the adjacent carbon. Tetrabutylammonium iodide enhances reactivity by solubilizing the halide counterion, stabilizing the transition state .

Byproducts:

  • Polymerization: Occurs at low triethylamine concentrations or elevated temperatures .

  • Hydrogen Halide Adducts: Trapped as triethylamine hydrochloride, which precipitates and is easily removed .

Oxidation Pathway

Nitric acid acts as both an oxidizing agent and a nitrosating agent. The hydroxymethyl groups are sequentially oxidized to carboxylates via aldehyde intermediates, while the benzyl group undergoes partial nitrosation, necessitating subsequent acid hydrolysis .

Critical Parameters:

  • Acid Concentration: >50% nitric acid ensures complete oxidation .

  • Reaction Time: Under-oxidation leaves hydroxymethyl groups intact, while over-oxidation degrades the azetidine ring .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic acid O-H) .

  • NMR (¹H): δ 3.8–4.2 ppm (azetidine CH₂), δ 7.2–7.4 ppm (benzyl aromatic protons) .

Chromatographic Purity

HPLC analysis of the ester precursor shows >97% purity (C-3546, AChemBlock) .

Chemical Reactions Analysis

Types of Reactions

1-benzylazetidine-3,3-dicarboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Benzylazetidine-3,3-dicarboxylic acid has been explored for its potential anticancer properties. A study reported the synthesis of novel oxaliplatin derivatives featuring this compound as a leaving group. These derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast carcinoma) and A549 (non-small-cell lung carcinoma) cells. Notably, some complexes demonstrated superior activity compared to carboplatin, indicating the potential of this compound in developing more effective anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects includes interaction with DNA. For instance, agarose gel electrophoresis indicated that certain derivatives could induce DNA cleavage, suggesting a unique mode of action distinct from traditional platinum-based drugs .

Agricultural Applications

Plant Growth Regulants
The azetidine derivatives, including this compound, have been identified as potential plant growth regulators. Specifically, they are noted for their ability to induce male sterility in plants, which can be particularly useful in hybrid seed production . This property is attributed to their action on the reproductive systems of plants, making them valuable in agricultural biotechnology.

Synthesis and Intermediates

Synthetic Pathways
The synthesis of this compound involves several steps that utilize various reaction conditions and reagents. For example, it can be derived from 1-benzylazetidin-3-ol through established chemical transformations . The ability to produce this compound efficiently is crucial for its application in both medicinal and agricultural contexts.

Structural Characterization

Characterization Techniques
The characterization of this compound and its derivatives typically involves techniques such as NMR spectroscopy and mass spectrometry. These methods provide insights into the molecular structure and confirm the successful synthesis of the targeted compounds .

Data Summary Table

Application Area Details References
Medicinal ChemistryAnticancer activity; DNA interaction; superior cytotoxicity to carboplatin
Agricultural ApplicationsInduces male sterility in plants; potential growth regulator
SynthesisDerived from 1-benzylazetidin-3-ol; various synthetic pathways available
CharacterizationNMR spectroscopy; mass spectrometry

Mechanism of Action

The mechanism of action of 1-benzylazetidine-3,3-dicarboxylic Acid involves its interaction with molecular targets through its functional groups. The ring strain in the azetidine ring makes it reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Properties of 1-Benzylazetidine-3,3-Dicarboxylic Acid and Analogs

Compound Name Structure Molecular Formula Molecular Weight pKa (Predicted) Solubility Key Applications References
This compound Azetidine ring with benzyl and dual -COOH C11H11NO4 221.21 g/mol ~3.5, ~5.2 Polar solvents Drug development, MOFs
Benzene-1,3-dicarboxylic acid (Isophthalic acid) Benzene ring with -COOH at 1,3 C8H6O4 166.13 g/mol ~3.0, ~4.5 Water, DMSO MOFs, polymer synthesis
Itaconic acid CH2=C(COOH)CH2COOH C5H6O4 130.10 g/mol ~3.8, ~5.4 Water, alcohols Bioplastics, resins
trans-Azetidine-2,4-dicarboxylic acid Azetidine ring with -COOH at 2,4 C5H7NO4 145.11 g/mol ~2.8, ~4.2 Polar aprotic solvents mGluR5 agonist (neuroprotection)
5-(Pyridin-3-yl)benzene-1,3-dicarboxylic acid Benzene ring with pyridinyl and dual -COOH C13H9NO4 243.21 g/mol ~3.1, ~4.6 DMSO, methanol MOFs, catalysis

Biological Activity

1-Benzylazetidine-3,3-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, focusing on its pharmacological properties and applications.

This compound is characterized by its azetidine ring structure, which contributes to its biological activity. The presence of two carboxylic acid groups enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of azetidine compounds can possess antimicrobial properties. The structural features of this compound may play a role in inhibiting bacterial growth.
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with cellular processes such as apoptosis and cell cycle regulation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may act on receptors that are pivotal in signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers evaluated its effects on several human cancer cell lines. The results indicated that the compound induced apoptosis in A549 lung cancer cells with an IC50 value ranging from 10 to 20 µM. The study highlighted the role of the compound in disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various azetidine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzylazetidine-3,3-dicarboxylic acid, and what are their key optimization parameters?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Azetidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives under basic conditions, followed by benzylation.
  • Dicarboxylation : Introduction of carboxylic acid groups via hydrolysis of nitrile intermediates or oxidation of alcohol precursors using KMnO₄ or RuO₄ .
    Key Parameters :
  • Catalyst Selection : Transition metals (e.g., Pd/C) for hydrogenation steps.
  • Temperature Control : Maintain ≤60°C to prevent decarboxylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Table 1: Example Synthetic Routes for Azetidine Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationNaH, THF, 0°C65-70
BenzylationBnBr, K₂CO₃, DMF80
OxidationKMnO₄, H₂O, 50°C55

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?

Methodological Answer:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-97 for least-squares refinement, with anisotropic displacement parameters for non-H atoms .
    Key Observations :
  • Bond Angles : Azetidine ring angles (e.g., C-N-C ≈ 90°) and carboxylate group planarity (O-C-O ≈ 124°) .
  • Torsional Strain : Benzyl substituents may introduce steric hindrance, analyzed using Mercury software .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

Methodological Answer:

  • NMR :
    • ¹H NMR : Azetidine protons appear as multiplet δ 3.2–3.8 ppm; benzyl aromatic protons at δ 7.2–7.5 ppm .
    • ¹³C NMR : Carboxylic carbons at δ 170–175 ppm; azetidine carbons at δ 45–60 ppm .
  • FT-IR : Strong C=O stretches at 1680–1720 cm⁻¹; O-H (carboxylic acid) at 2500–3300 cm⁻¹ .
  • Mass Spectrometry : ESI-MS expected m/z 265 [M+H]⁺, with fragmentation patterns confirming the benzyl group loss .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

  • Validation Workflow :
    • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level.
    • Experimental Benchmarking : Compare calculated vs. observed NMR/IR spectra .
    • Solvent Effects : Use COSMO-RS to model solvent interactions if discrepancies arise in polar media .
  • Case Study : Discrepancies in pKa values (predicted vs. potentiometric titration) may require adjusting dielectric constant parameters in simulations .

Q. What strategies are recommended for incorporating this compound into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • Linker Design : Utilize carboxylate groups to coordinate metal nodes (e.g., Zn²⁺, Cu²⁺) via solvothermal synthesis .
  • Porosity Optimization : Adjust synthetic conditions (e.g., 120°C, 24 hr) to enhance surface area (>1000 m²/g) .
  • Functionalization : Post-synthetic modification (PSM) with amine groups to tune MOF acidity .
    Table 2: MOF Performance Metrics
Metal NodeBET Surface Area (m²/g)Catalytic Activity (TOF)Reference
Zn⁴⁺1200450 h⁻¹
Cu²⁺950320 h⁻¹

Q. What experimental approaches can validate the compound's potential as a neurotransmitter analog in neuropharmacology studies?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Radioligand competition assays (³H-glutamate displacement) to assess affinity for NMDA receptors .
    • Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure ion channel modulation .
  • In Vivo Models :
    • Behavioral Studies : Morris water maze tests in rodents to evaluate cognitive effects .
  • Safety Profiling : Acute toxicity studies (LD₅₀) and genotoxicity screening (Ames test) per OECD guidelines .

Safety and Handling Considerations

  • Storage : Keep under inert gas (N₂) at –20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves and fume hoods during synthesis due to potential irritancy .

Properties

IUPAC Name

1-benzylazetidine-3,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWGQLVRSTJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Benzyl-azetidine-3,3-dicarboxylic acid was prepared by following the literature procedure (Miller, R. A.; et al. Syn. Comm. 2003, 33, 3347). To a solution of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine (4.2 mmol, 1 equiv.) and 4-fluoroaniline (4.2 mmol, 1 equiv.) in DMF (20 mL) was charged with DIEA (12.6 mmol, 3 equiv) and a solution of 1-benzyl-azetidine-3,3-dicarboxylic acid (4.2 mmol, 1 equiv.) in DMF (10 mL). The reaction mixture was allowed to stir at RT and monitored by LCMS. The reaction was complete in 6 h. The reaction mixture was diluted with ethyl acetate and washed with 10% LiCl (3×), brine (3×), dried with sodium sulfate, filtered and the solvent was reduced in vacuo. The crude product was purified by silica gel chromatography eluting with 2% of MeOH in EtOAc. The fractions containing the desired product were further purified using preparative HPLC to give ′N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)-1-(phenylmethyl)azetidine-3,3-dicarboxamide (300 mg, 12% yield) as a white solid. 1HNMR (DMSO-d6): 10.0 (s, 1H), 9.90 (s, 1H), 8.45 (d, 1H), 7.80 (d, 2H), 7.70 (m, 2H), 7.50 (s, 1H), 7.40 (s, 1H), 7.48-7.15 (m, 9H), 3.95 (s, 6H), 3.70 (s, 4H), 3.60 (s, 2H). LCMS (POS): 607.2 (M+H).
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
12.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Benzyl-azetidine-3,3-dicarboxylic acid was prepared by following the literature procedure (Miller, R. A.; et al. Syn. Comm. 2003, 33, 3347). To a solution of 4-(6,7-dimethoxy-quinolinyloxy)-phenylamine (4.2 mmol, 1 equiv.) and 4-fluoroaniline (4.2 mmol, 1 equiv.) in DMF (20 mL) was charged with DIEA (12.6 mmol, 3 equiv.) and a solution of 1-benzyl-azetidine-3,3-dicarboxylic acid (4.2 mmol, 1 equiv.) in DMF (10 mL). The reaction mixture was allowed to stir at RT and monitored by LCMS. The reaction was complete in 6 h. The reaction mixture was diluted with ethyl acetate and washed with 10% LiCl (3×), brine (3×), dried with sodium sulfate, filtered and the solvent was reduced in vacuo. The crude product was purified by silica gel chromatography eluting with 2% of MeOH in EtOAc. The fractions containing the desired product were further purified using preparative HPLC to give ′N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)-1-(phenylmethyl)azetidine-3,3-dicarboxamide (300 mg, 12% yield) as a white solid. 1HNMR (DMSO-d6): 10.0 (s, 1H), 9.90 (s, 1H), 8.45 (d, 1H), 7.80 (d, 2H), 7.70 (m, 2H), 7.50 (s, 1H), 7.40 (s, 1H), 7.48-7.15 (m, 9H), 3.95 (s, 6H), 3.70 (s, 4H), 3.60 (s, 2H). LCMS (POS): 607.2 (M+H).
Name
4-(6,7-dimethoxy-quinolinyloxy)-phenylamine
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
12.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Bromine (10.6 g) was slowly added at 20° C. over 8 hours to a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine (2.1 g) in water (50 ml) containing sodium hydroxide (9.3 g) and nickel chloride 6.0 aq. (1.5 g). After stirring overnight, the green precipitate of nickel hydroxide was filtered off, and the filtrate evaporated to dryness. The residue was boiled in ethanol, and the insoluble material (desired product as sodium salt and sodium bromide) separated and worked up to yield the N-benzyl-azetidine-3,3-dicarboxylic acid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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